What is Biotin LC hydrazide chemical structure
What is Biotin LC hydrazide chemical structure
An In-Depth Technical Guide to Biotin (B1667282) LC Hydrazide: Structure, Properties, and Applications
Introduction
Biotin LC hydrazide, also known as Biotinamidocaproyl Hydrazide, is a versatile biotinylation reagent extensively used in life sciences research and drug development.[1] It enables the covalent attachment of a biotin label to various biomolecules, facilitating their detection, purification, and analysis through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.[2] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of Biotin LC hydrazide, complete with detailed experimental protocols and visual diagrams to aid researchers in its effective utilization.
Chemical Structure and Properties
Biotin LC hydrazide is composed of three key functional components: a biotin moiety, a long-chain (LC) spacer arm, and a reactive hydrazide group. The "LC" designation refers to the long-chain spacer arm, which is an aminocaproyl group. This spacer arm extends the biotin label from the target molecule, which can help to reduce steric hindrance and improve the accessibility of the biotin to avidin or streptavidin binding pockets.[3][4]
The reactive end of the molecule is the hydrazide group (-NH-NH2). This functional group specifically reacts with carbonyls, primarily aldehydes and ketones, under mildly acidic conditions (pH 4-6) to form a stable hydrazone bond.[2][5][6] This reactivity makes Biotin LC hydrazide particularly well-suited for labeling glycoproteins and other carbohydrate-containing molecules after the oxidation of their sugar moieties to generate aldehyde groups.[4][6][7]
Below is a diagram illustrating the chemical structure of Biotin LC hydrazide.
Caption: Chemical structure of Biotin LC hydrazide.
Data Presentation: Comparison of Biotin Hydrazide Reagents
Several biotin hydrazide reagents are commercially available, differing primarily in the length and nature of their spacer arms. The choice of reagent can impact the solubility of the labeled molecule and the efficiency of biotin-avidin binding.[3]
| Property | Biotin Hydrazide | Biotin LC Hydrazide | Biotin-PEG4-Hydrazide |
| Alternate Names | Biotin-Hz | Biotinamidocaproyl Hydrazide | Biotin-dPEG®4-hydrazide |
| CAS Number | 66640-86-6[5][8] | 109276-34-8[1][4][6][7][9] | Not specified |
| Molecular Formula | C10H18N4O2S[5][8] | C16H29N5O3S[1][4][6][7][9] | Not specified |
| Molecular Weight | 258.34 g/mol [3][5] | 371.50 g/mol [1][3][4][6][7][9] | 505.63 g/mol [2] |
| Spacer Arm Length | 15.7 Å[3][8] | 24.7 Å[3][6] | 20.6 Å[2] |
| Solubility | Water insoluble, soluble in DMSO[5][8] | Soluble in DMSO[6] | Water-soluble[10] |
Experimental Protocols
The following are detailed methodologies for common applications of Biotin LC hydrazide.
Protocol 1: Biotinylation of Glycoproteins via Carbohydrate Oxidation
This protocol is ideal for labeling antibodies and other glycoproteins, as the biotinylation occurs on the carbohydrate moieties, often located away from the protein's active sites.[3][6]
Materials:
-
Glycoprotein (B1211001) solution (1-5 mg/mL)
-
Sodium meta-periodate (NaIO4) solution (20 mM in 0.1 M Sodium Acetate, pH 5.5)[2]
-
Coupling Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)[8]
-
Biotin LC hydrazide solution (50 mM in DMSO)[3]
-
Desalting column or dialysis equipment
Methodology:
-
Oxidation:
-
Buffer Exchange:
-
Remove excess periodate (B1199274) by desalting the oxidized glycoprotein solution using a desalting column equilibrated with the coupling buffer.[3] Alternatively, perform dialysis against the coupling buffer.
-
-
Biotinylation Reaction:
-
Purification:
-
Remove excess, unreacted Biotin LC hydrazide by desalting or dialysis.
-
The biotinylated glycoprotein is now ready for use in downstream applications.
-
Protocol 2: Biotinylation of Carboxylic Acids using EDC Chemistry
Biotin LC hydrazide can also be used to label molecules containing carboxyl groups with the aid of a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3][8]
Materials:
-
Carboxyl-containing molecule (e.g., protein) at 5-10 mg/mL
-
MES Buffer (e.g., 0.1 M MES, pH 5.0)
-
Biotin LC hydrazide solution (50 mM in DMSO)
-
EDC solution (e.g., 100 mM in water)[8]
-
Desalting column or dialysis equipment
Methodology:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture for 2 hours to overnight at room temperature.[3]
-
-
Purification:
-
If any precipitate forms, remove it by centrifugation.
-
Purify the biotinylated molecule from unreacted reagents using a desalting column or dialysis.
-
Visualizations
Workflow for Glycoprotein Biotinylation
The following diagram illustrates the experimental workflow for labeling a glycoprotein with Biotin LC hydrazide.
Caption: Glycoprotein biotinylation workflow.
Signaling Pathway: Hydrazone Bond Formation
This diagram shows the chemical reaction between the hydrazide group of Biotin LC hydrazide and an aldehyde on a target molecule.
Caption: Hydrazone bond formation reaction.
Conclusion
Biotin LC hydrazide is a powerful tool for the specific biotinylation of glycoproteins and other molecules containing or engineered to contain aldehyde or ketone groups. Its long-chain spacer arm minimizes steric hindrance, and its specific reactivity allows for targeted labeling away from functionally critical protein domains. The protocols and diagrams provided in this guide offer a solid foundation for researchers to successfully incorporate Biotin LC hydrazide into their experimental workflows for a wide range of applications in proteomics, diagnostics, and drug development.
References
- 1. scbt.com [scbt.com]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biotin-LC-Hydrazide, 109276-34-8 | BroadPharm [broadpharm.com]
- 5. cephamls.com [cephamls.com]
- 6. cephamls.com [cephamls.com]
- 7. covachem.com [covachem.com]
- 8. apexbt.com [apexbt.com]
- 9. purepeg.com [purepeg.com]
- 10. vectorlabs.com [vectorlabs.com]
